5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of indole, phenyl, and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the Fischer indole synthesis can be employed to construct the indole ring, followed by the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and thiourea .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the triazole ring can form coordination complexes with metal ions. These interactions can modulate biological activities and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-(1H-indol-3-yl)-pyrazolyl derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Indole derivatives: Compounds such as indole-3-carbaldehyde and indole-3-acetic acid have similar structural features and biological activities.
Uniqueness
5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of indole, phenyl, and triazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential therapeutic benefits.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c21-16-19-18-15(20(16)11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDZHWGHYSFPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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